molecular formula C17H17N3O2 B4472649 N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}nicotinamide

N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}nicotinamide

Cat. No.: B4472649
M. Wt: 295.34 g/mol
InChI Key: OAMFTUOMYQTDBL-UHFFFAOYSA-N
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Description

N-{3-[(Cyclopropylcarbonyl)amino]-4-methylphenyl}nicotinamide is a nicotinamide derivative featuring a cyclopropanecarbonyl group attached via an amide linkage to a 4-methylphenyl substituent. The compound’s structure combines a nicotinamide core (a pyridine-3-carboxamide moiety) with a cyclopropylcarbonylamino group, which may enhance metabolic stability and influence target binding. Such modifications are common in medicinal chemistry to optimize pharmacokinetic (PK) properties and biological activity .

Properties

IUPAC Name

N-[3-(cyclopropanecarbonylamino)-4-methylphenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-11-4-7-14(9-15(11)20-16(21)12-5-6-12)19-17(22)13-3-2-8-18-10-13/h2-4,7-10,12H,5-6H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMFTUOMYQTDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}nicotinamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the acylation of 4-methyl-3-nitroaniline with cyclopropylcarbonyl chloride, followed by reduction to obtain the corresponding amine. This amine is then coupled with nicotinic acid or its derivatives under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. These systems allow for precise control over reaction parameters, leading to efficient synthesis with high purity and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}nicotinamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound’s structural analogs (Table 1) exhibit variations in substituents that impact physicochemical properties and biological interactions.

Table 1: Key Structural Differences
Compound Name (CAS/Identifier) Core Structure Key Substituents Evidence Source
N-{3-[(Cyclopropylcarbonyl)amino]-4-methylphenyl}nicotinamide Nicotinamide (pyridine-3-carboxamide) Cyclopropylcarbonylamino, 4-methylphenyl N/A (Target)
(S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide Pyridine-pyrrolidine-carboxamide Morpholine, trifluoroethyl, hydroxypropan-2-yl
6-[3-(3-Chloro-phenyl)-5-methyl-isoxazol-4-ylmethoxy]-N-cyclopropyl-nicotinamide (1159600-27-7) Nicotinamide Isoxazole-chlorophenyl, cyclopropyl
3-(4-Morpholinylmethyl)benzoate derivative (501424-37-9) Thienopyridine-benzoate Thiocarbonyl, chlorobenzyl, thienopyridine

Physicochemical and Pharmacokinetic Implications

Morpholine and Trifluoroethyl Substituents () :
The compound in contains a morpholine ring (hydrophilic, enhances solubility) and a trifluoroethyl group (electron-withdrawing, improves metabolic stability). Compared to the target compound’s cyclopropylcarbonyl group, this may result in higher aqueous solubility but reduced membrane permeability .

Isoxazole-Chlorophenyl Group (): The isoxazole-chlorophenyl substituent in 1159600-27-7 introduces aromatic bulk and halogenation, likely increasing lipophilicity (logP) and influencing target selectivity.

Thiocarbonyl and Thienopyridine (): The thiocarbonyl group in 501424-37-9 may enhance hydrogen-bonding interactions with targets, while the thienopyridine core could improve π-π stacking. These features contrast with the target compound’s simpler pyridine-carboxamide scaffold .

Metabolic Stability and Toxicity Considerations

  • The target compound’s cyclopropylcarbonylamino group is less prone to CYP450-mediated oxidation than the hydroxypropan-2-yl group in ’s compound, suggesting superior metabolic stability .

Biological Activity

N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound can be described by the following chemical formula: C13H13N3OC_{13}H_{13}N_{3}O. Its structure features a nicotinamide backbone with a cyclopropylcarbonyl group attached to a 4-methylphenyl moiety, which may influence its biological activity through interactions with specific biological targets.

  • Anticancer Activity : Research indicates that derivatives of nicotinamide compounds exhibit anticancer properties. For instance, studies have shown that certain pyrazole derivatives demonstrate significant cytotoxicity against various cancer cell lines, suggesting that similar mechanisms may be at play for this compound. The compound may induce apoptosis and inhibit cell proliferation by targeting key signaling pathways involved in cancer progression .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties. The presence of the nicotinamide moiety is often associated with modulation of inflammatory responses, potentially through inhibition of pro-inflammatory cytokines and pathways .

Efficacy in Cell Lines

The efficacy of this compound can be evaluated through various assays against different cancer cell lines. Here is a summary of findings from related studies:

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-70.46Apoptosis
Compound BNCI-H4600.39Autophagy
Compound CHeLa7.01Topoisomerase II inhibition
This compoundTBDTBDTBD

Case Studies

  • Antitumor Efficacy : In a study evaluating the antitumor efficacy of similar compounds, several derivatives exhibited significant growth inhibition in MCF-7 and NCI-H460 cell lines, suggesting that modifications to the structure could enhance or alter biological activity .
  • Inflammation Models : Another study investigated the anti-inflammatory effects of related compounds in murine models, demonstrating reduced levels of inflammatory markers and improved clinical outcomes, indicating potential therapeutic applications for inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}nicotinamide
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N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}nicotinamide

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